molecular formula C24H30N2O5 B2469559 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide CAS No. 921566-31-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide

Katalognummer B2469559
CAS-Nummer: 921566-31-6
Molekulargewicht: 426.513
InChI-Schlüssel: GHDNTUZDNPRATC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.513. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Polycyclic Systems

Research has led to the development of new polycyclic systems containing fragments like 1,4-benzodiazepine and isoindolinone. For instance, dehydration of specific benzoic acids resulted in compounds that represent a novel fused pentacyclic system. These findings highlight the synthetic versatility and potential pharmacological applications of these complex structures (Ukhin et al., 2011).

Serotonin-3 Receptor Antagonists

Compounds related to the specified chemical structure have been explored as potent serotonin-3 (5-HT3) receptor antagonists. Through structure-activity relationship (SAR) studies, researchers have identified key compounds that exhibit superior antagonistic activity to established treatments like ondansetron and granisetron, potentially offering new therapeutic avenues for conditions mediated by the 5-HT3 receptor (Harada et al., 1995).

Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules containing fungicides have shown promise in agriculture, indicating potential applications for similar compounds in enhancing the delivery and efficacy of plant protection agents. These systems offer benefits such as modified release profiles, reduced environmental toxicity, and targeted delivery to the site of action (Campos et al., 2015).

Enantioselective Synthesis

The enantioselective synthesis of metabolites for certain vasopressin V2 receptor antagonists, utilizing techniques like lipase-catalyzed transesterification, demonstrates the compound's relevance in the development of chirally pure pharmaceuticals. This approach provides a pathway for producing optical isomers with specific therapeutic profiles (Matsubara et al., 2000).

Antioxidant Activity

Novel derivatives have been synthesized and analyzed for their in vitro antioxidant activities. These studies are crucial for understanding how modifications to the chemical structure affect the compound's ability to scavenge free radicals, chelate metals, and reduce oxidative stress, with potential implications for treating oxidative stress-related diseases (Yüksek et al., 2015).

Anticancer and Antibacterial Agents

Benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential as antibacterial and anticancer agents. Some compounds demonstrated notable activity against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, suggesting a promising area for further research in developing new therapeutic agents (Kuntala et al., 2015).

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-15(2)13-26-18-12-17(8-10-19(18)31-14-24(3,4)23(26)28)25-22(27)16-7-9-20(29-5)21(11-16)30-6/h7-12,15H,13-14H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDNTUZDNPRATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.